molecular formula C24H25ClN6O2 B12778087 5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole CAS No. 271593-76-1

5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole

Cat. No.: B12778087
CAS No.: 271593-76-1
M. Wt: 464.9 g/mol
InChI Key: YYUVSONNQPVUPK-UHFFFAOYSA-N
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Description

5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole is a complex organic compound that features a combination of imidazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole typically involves multiple steps. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the tetrazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, organometallic compounds, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted imidazole or tetrazole derivatives .

Mechanism of Action

The mechanism of action of 5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules . This interaction can lead to inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and interactions with biological targets. This versatility makes it a valuable compound for research and development in various fields .

Properties

CAS No.

271593-76-1

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

IUPAC Name

5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C24H25ClN6O2/c1-2-3-8-20-26-22(25)21(24-32-13-14-33-24)31(20)15-16-9-11-17(12-10-16)18-6-4-5-7-19(18)23-27-29-30-28-23/h4-7,9-12,24H,2-3,8,13-15H2,1H3,(H,27,28,29,30)

InChI Key

YYUVSONNQPVUPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C5OCCO5)Cl

Origin of Product

United States

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